3-amino-3,4-dihydroquinolin-2(1H)-one hydrochloride

Antimicrobial MIC Gram-negative bacteria

3-Amino-3,4-dihydroquinolin-2(1H)-one hydrochloride (CAS 35849-31-1; molecular formula C₉H₁₁ClN₂O; MW 198.65 g/mol) is the hydrochloride salt of a bicyclic δ-lactam (dihydroquinolinone) bearing a primary amine at the 3-position. The dihydroquinolinone core—distinct from the fully aromatic quinolin-2(1H)-one by saturation of the 3,4-bond—provides a chiral center at C3 and a rigid framework amenable to regioselective N-functionalization, enabling its incorporation into diverse bioactive series.

Molecular Formula C9H11ClN2O
Molecular Weight 198.65 g/mol
CAS No. 35849-31-1
Cat. No. B1282789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-3,4-dihydroquinolin-2(1H)-one hydrochloride
CAS35849-31-1
Molecular FormulaC9H11ClN2O
Molecular Weight198.65 g/mol
Structural Identifiers
SMILESC1C(C(=O)NC2=CC=CC=C21)N.Cl
InChIInChI=1S/C9H10N2O.ClH/c10-7-5-6-3-1-2-4-8(6)11-9(7)12;/h1-4,7H,5,10H2,(H,11,12);1H
InChIKeyOKOGJVZTZMRXRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-3,4-dihydroquinolin-2(1H)-one Hydrochloride (CAS 35849-31-1): Core Scaffold Identity, Salt-Form Rationale, and Procurement-Relevant Physicochemical Profile


3-Amino-3,4-dihydroquinolin-2(1H)-one hydrochloride (CAS 35849-31-1; molecular formula C₉H₁₁ClN₂O; MW 198.65 g/mol) is the hydrochloride salt of a bicyclic δ-lactam (dihydroquinolinone) bearing a primary amine at the 3-position . The dihydroquinolinone core—distinct from the fully aromatic quinolin-2(1H)-one by saturation of the 3,4-bond—provides a chiral center at C3 and a rigid framework amenable to regioselective N-functionalization, enabling its incorporation into diverse bioactive series [1]. The hydrochloride form is explicitly selected over the free base (CAS 40615-17-6; C₉H₁₀N₂O; MW 162.19 g/mol) to confer enhanced aqueous solubility and solid-state stability under ambient storage conditions (sealed, dry, 2–8°C), characteristics that directly facilitate its handling as a synthetic intermediate and reference standard .

Why 3-Amino-3,4-dihydroquinolin-2(1H)-one Hydrochloride Cannot Be Indiscriminately Replaced by Close Structural Analogs or the Free Base


The 3-amino-3,4-dihydroquinolin-2(1H)-one scaffold sits within a densely populated chemical space of quinolinones, dihydroquinolinones, and tetrahydroquinolines, each differing by only one or two atoms yet exhibiting divergent biological target engagement. Substituent position, saturation state, and N-substitution critically dictate pharmacological profile: moving the amino group from C3 to C5 or C6 abolishes the chiral glycine-mimetic geometry essential for glycogen phosphorylase inhibitor design [1]; introduction of an N1-hydroxy group (as in PF-04859989) shifts target selectivity from glycogen phosphorylase/D2 to kynurenine aminotransferase II (KAT II) ; and omission of the hydrochloride counterion (as in the free base, CAS 40615-17-6) reduces aqueous solubility and necessitates different dissolution protocols for in vitro assays [2]. These structure–activity divergences mean that even closely related dihydroquinolinones cannot serve as drop-in replacements without re-validating synthetic routes, analytical methods, and biological readouts.

Quantitative Differentiation Evidence for 3-Amino-3,4-dihydroquinolin-2(1H)-one Hydrochloride Relative to Its Closest Analogs


Antimicrobial MIC: 3-Amino-3,4-dihydrocarbostyril (Free Base) vs. Its N1-Hydroxy Analog

The free base form corresponding to the target hydrochloride (reported as 3-amino-3,4-dihydrocarbostyril) exhibits a mean minimal inhibitory concentration (MIC) of 60 µg/mL against a panel of Gram-negative bacteria (Enterobacter aerogenes, Serratia marcescens, Klebsiella pneumoniae, Pseudomonas aeruginosa, Escherichia coli) and Gram-positive species (Lactobacillus casei, L. plantarum, Leuconostoc dextranicum, Streptococcus faecalis) [1]. In contrast, the N1-hydroxy congener (3-amino-3,4-dihydro-1-hydroxycarbostyril) is approximately 100-fold more potent, with a mean MIC of 0.6 µg/mL under identical assay conditions. Both chloramphenicol and kanamycin controls yielded mean MICs of 2 µg/mL in the same study.

Antimicrobial MIC Gram-negative bacteria lactam

Enantiomeric Scaffold Accessibility: High-Yield Asymmetric Synthesis of (R)- and (S)-3-Amino-3,4-dihydro-1H-quinolin-2-one

The 3-amino-3,4-dihydro-1H-quinolin-2-one scaffold is accessible in both (R)- and (S)-enantiomeric forms via a practical two-step process: asymmetric phase-transfer catalyzed alkylation of N-(diphenylmethylene)glycine tert-butyl ester with 2-nitrobenzyl bromide, followed by one-pot reduction/cyclization [1]. This method delivers the enantiopure building block in high yield and high enantiomeric excess (ee), with the (R)- and (S)-configured products serving as direct precursors to potent glycogen phosphorylase inhibitors developed by AstraZeneca and Merck [1]. By contrast, the N1-hydroxy analog (S)-3-amino-1-hydroxy-3,4-dihydroquinolin-2(1H)-one (PF-04859989) is commercially sourced as a pre-resolved single enantiomer (CAS 177943-33-8) and is not generally employed as a synthetic intermediate but as a finished tool compound for KAT II inhibition (hKAT II IC₅₀ = 23 nM) .

Asymmetric synthesis enantiomeric excess glycogen phosphorylase chiral building block

Regulatory Reference Standard Status: Melphalan Impurity 11 with Validated Characterization Data

The compound (as its free base, CAS 40615-17-6) is formally designated as Melphalan Impurity 11 and is supplied with detailed characterization data compliant with regulatory guidelines for Abbreviated New Drug Applications (ANDA), including identity, purity, and structural confirmation [1][2]. This impurity is specifically used in analytical method development, method validation (AMV), and quality control (QC) applications for Melphalan drug substance and product. By contrast, other dihydroquinolinone derivatives (e.g., 3,4-dihydroquinolin-2(1H)-one itself, or 6-amino-substituted analogs) are not recognized pharmacopeial impurities for any approved drug and lack this regulatory pedigree.

Pharmaceutical impurity reference standard Melphalan ANDA regulatory compliance

Scaffold Privilege Across Therapeutic Programs: Documented Incorporation into Five Distinct Bioactive Chemotypes

The 3-amino-3,4-dihydro-1H-quinolin-2-one scaffold has been explicitly incorporated into at least five mechanistically distinct classes of bioactive compounds: (1) angiotensin-converting enzyme (ACE) inhibitors, (2) glycogen phosphorylase (GP) inhibitors (thienopyrrole and indole amide series by AstraZeneca and Merck), (3) cholecystokinin (CCK) antagonists, (4) dipeptidyl peptidase IV (DPP-IV) inhibitors (as claimed in patent EP1758863A1), and (5) anticoagulants [1][2]. This scaffold promiscuity across unrelated targets is not shared by the N1-hydroxy dihydroquinolinone sub-series, which is predominantly associated with KAT II inhibition, nor by the fully aromatic 3-aminoquinolin-2(1H)-one scaffold, which has been explored mainly for antiparasitic and GSK-3 inhibition applications [3].

Scaffold diversity GP inhibitor DPP-IV inhibitor ACE inhibitor anticoagulant

MAO-B Inhibition by N-Amino-Dihydroquinolinone (Compound Q): Competitive and Reversible Mechanism Distinguished from Irreversible Analogs

Among a panel of three 3,4-dihydroquinoline-(1H)-2-one derivatives, N-amino-3,4-dihydroquinoline-(1H)-2-one (Compound Q, structurally analogous to the target compound's N-amino variant) inhibited rat liver MAO-B competitively and reversibly [1]. In contrast, the related N-benzylidene-amino (QB), 2-quinolinyl-acetamide (PCN), and tert-butyl-carbamate (MG) derivatives all inhibited MAO-B non-competitively and irreversibly. This kinetic mechanistic distinction—competitive-reversible vs. non-competitive-irreversible—is a critical determinant of off-target safety liability and duration of pharmacological effect. While specific IC₅₀ values for Compound Q were calculated, they were not disclosed in the accessible abstract; the key differentiator is the mechanism of inhibition, not absolute potency.

MAO-B inhibition competitive inhibitor reversible neuroprotection

Procurement-Driven Application Scenarios for 3-Amino-3,4-dihydroquinolin-2(1H)-one Hydrochloride (CAS 35849-31-1)


Synthesis of Enantiopure Glycogen Phosphorylase Inhibitors via Thienopyrrole or Indole Amide Conjugation

The racemic hydrochloride (CAS 35849-31-1) or its resolved (R)- and (S)-enantiomers serve as the chiral glycine-mimetic core for constructing potent glycogen phosphorylase (GP) inhibitors. Following the AstraZeneca/Merck paradigm, the scaffold is N-acylated with thienopyrrole-2-carboxylic acid or indole-2-carboxylic acid derivatives to yield compounds with nanomolar GP inhibitory activity [1]. This application scenario is supported by the demonstrated asymmetric synthesis of both enantiomers in high ee and by the established SAR showing that the 3-amino-3,4-dihydroquinolin-2-one core is essential for GP binding, as validated in co-crystallographic studies [2].

Analytical Reference Standard for Melphalan Impurity Profiling in ANDA Submissions

As the hydrochloride salt of Melphalan Impurity 11 (free base CAS 40615-17-6), this compound is directly employed as a certified reference standard for HPLC impurity profiling, method validation (AMV), and quality control release testing of Melphalan active pharmaceutical ingredient (API) and finished dosage forms [1]. The availability of regulatory-compliant characterization data (identity, purity ≥95%, structural confirmation by NMR/HPLC/GC) eliminates the need for contract synthesis and in-house characterization of this specific impurity, accelerating ANDA compilation timelines [2].

Divergent Medicinal Chemistry for Multi-Target Lead Generation (DPP-IV, D2, MAO-B)

The hydrochloride salt's enhanced aqueous solubility enables direct use in parallel solution-phase chemistry for generating focused libraries targeting DPP-IV (antidiabetic), dopamine D2 receptors (CNS disorders), and MAO-B (neurodegeneration) [1][2]. The free amine at C3 allows facile amide bond formation, reductive amination, or sulfonamide synthesis, while the lactam NH at N1 permits orthogonal alkylation or arylation. This divergent derivatization potential, combined with the scaffold's documented activity across five therapeutic target classes, makes it a strategic procurement choice for hit-finding groups operating across metabolic and neurological disease areas [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-amino-3,4-dihydroquinolin-2(1H)-one hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.